CCG-63802, chemically known as (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile, is a small-molecule compound identified as a reversible, allosteric inhibitor of Regulator of G protein Signaling (RGS) proteins. [] RGS proteins are crucial negative regulators of G protein signaling pathways, influencing diverse cellular processes. CCG-63802's ability to selectively inhibit specific RGS proteins makes it a valuable tool for studying RGS protein function and their involvement in various physiological and pathological conditions. [, , , ]
CCG-63802 functions by selectively inhibiting the interaction between specific RGS proteins and Gαo proteins. [] It exhibits a preference for certain RGS proteins, displaying the following potency order: RGS4 > 19 = 16 > 8 ≫ 7. [] This selectivity suggests that CCG-63802 binds to a site on RGS proteins that is not conserved across all family members.
Further research indicates that CCG-63802 binds to an allosteric site on RGS4, distinct from the G protein binding site. [] This allosteric site is believed to involve one or more cysteine residues and overlaps with a region previously identified as a binding site for acidic phospholipids, suggesting a potential regulatory mechanism for RGS4 activity. []
By inhibiting the interaction between RGS proteins and Gαo proteins, CCG-63802 effectively blocks the GTPase accelerating protein (GAP) activity of RGS proteins. [] This inhibition leads to prolonged activation of G protein signaling pathways, as the hydrolysis of GTP on activated Gαo is slowed down.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6